molecular formula C16H16N4O2S B2544709 1-methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1396814-53-1

1-methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2544709
CAS No.: 1396814-53-1
M. Wt: 328.39
InChI Key: SANAEFNCWXJENV-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (CAS: 1396863-97-0) is a heterocyclic compound with a molecular formula of C₁₇H₁₈N₄O₂S and a molecular weight of 342.41 g/mol . Its structure comprises a 1,2-dihydropyridine core linked via a carboxamide group to an imidazole ring substituted with a thiophen-2-yl moiety. The SMILES notation (Cn1cc(nc1CCNC(=O)c1cccn(c1=O)C)c1cccs1) highlights the methyl group on the pyridine ring and the ethyl bridge connecting the carboxamide to the imidazole-thiophene system .

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-8-2-4-11(16(20)22)15(21)17-7-6-14-18-10-12(19-14)13-5-3-9-23-13/h2-5,8-10H,6-7H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANAEFNCWXJENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=NC=C(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a thiophene and an imidazole moiety. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, and it possesses unique physicochemical properties conducive to various biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a derivative similar to the compound was evaluated against various cancer cell lines, demonstrating cytotoxic effects attributed to apoptosis induction through mitochondrial pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-715Apoptosis via Bcl-2 modulation
Compound BHeLa10Caspase activation
Target CompoundA54912Mitochondrial dysfunction

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In vitro assays revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The imidazole ring may interact with key enzymes involved in cellular metabolism.
  • DNA Interaction : The compound could intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The presence of thiophene may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.

Study 1: Anticancer Efficacy in Vivo

A recent study involved the administration of the compound in a mouse model bearing A549 lung cancer tumors. The results showed a significant reduction in tumor volume compared to the control group, with histopathological analysis revealing increased apoptotic cells within the tumor tissue.

Study 2: Synergistic Effects with Antibiotics

Another investigation assessed the synergistic effects of the target compound when combined with standard antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting potential for clinical applications in treating infections.

Comparison with Similar Compounds

Structural Analogues with Imidazo-Pyridine Cores

The target compound shares structural motifs with imidazo[1,2-a]pyridine derivatives, though its dihydropyridine-carboxamide core distinguishes it from saturated analogs. Key comparisons include:

Table 1: Imidazo-Pyridine Derivatives
Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1,2-Dihydropyridine-3-carboxamide Thiophen-2-yl, methyl 342.41 Not reported Not reported
1l Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl Not reported 243–245 51
2d Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl Not reported 215–217 55
Compound I Imidazo[1,2-a]pyridine 4-Hydroxyphenyl, thiazolidinone Not reported Not reported Not reported

Key Observations :

  • The target compound’s unsaturated dihydropyridine core contrasts with the saturated tetrahydroimidazo[1,2-a]pyridine systems in 1l and 2d . This difference likely influences electronic properties and conformational flexibility.
  • Substituents on the imidazole ring vary significantly: the target compound features a thiophen-2-yl group , whereas 1l and 2d incorporate nitrophenyl and benzyl/phenethyl groups, which may alter solubility and reactivity .
  • Yields for 1l (51%) and 2d (55%) suggest moderate synthetic efficiency for their respective routes, though the target compound’s synthesis details are unavailable for direct comparison .

Thiophen-2-yl-Containing Derivatives

Thiophene rings are common in bioactive compounds due to their electron-rich aromatic systems. The target compound’s thiophen-2-yl group is positioned on the imidazole ring, differing from other thiophene derivatives:

Table 2: Thiophen-2-yl Derivatives
Compound (Source) Core Structure Thiophene Attachment Molecular Weight (g/mol) Notes
Target Compound Dihydropyridine carboxamide Imidazole-4-position 342.41 Ethyl linker to carboxamide
Compound d Tetrahydronaphthalen-2-amine oxide Ethyl group (propyl-amine oxide) Not reported Amine oxide functionality
Compound e Tetrahydronaphthalen sulfonate Ethyl and propyl groups Not reported Tosylate ester; dual thiophene motifs
Compound f Tetrahydronaphthalen amine Ethoxy and ethyl groups Not reported Dual thiophene substituents

Key Observations :

  • The target compound’s imidazole-thiophene linkage contrasts with the ethyl- or propyl-linked thiophenes in Compounds d–f, which are part of larger tetrahydronaphthalenamine systems .
  • Thiophene positioning influences molecular polarity: the target’s imidazole-thiophene system may enhance π-π stacking interactions compared to aliphatic-linked derivatives .

Carboxamide-Containing Analogues

Carboxamide groups are critical for hydrogen bonding and target binding. The target compound’s carboxamide bridges the dihydropyridine and imidazole-thiophene moieties, differing from other carboxamide derivatives:

Table 3: Carboxamide Derivatives
Compound (Source) Carboxamide Linkage Partner Functional Group Molecular Weight (g/mol) Notes
Target Compound Dihydropyridine to imidazole Thiophen-2-yl 342.41 Ethyl spacer
Compound I Imidazo[1,2-a]pyridine to thiazolidinone 4-Hydroxyphenyl Not reported Thiazolidinone ring; potential kinase inhibition
Compound II Imidazo[1,2-a]pyridine to thiazolidinone 4-Hydroxy-3-methoxyphenyl Not reported Methoxy substituent; enhanced solubility

Key Observations :

  • The target compound’s imidazole-thiophene partner group contrasts with the thiazolidinone rings in Compounds I and II, which are associated with anti-inflammatory or kinase-inhibitory activity .
  • Substituents on the phenyl ring (e.g., methoxy in Compound II) may improve solubility compared to the target’s hydrophobic thiophene group .

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